
Rifabutin-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifabutin-d7, also known as this compound, is a useful research compound. Its molecular formula is C₄₆H₅₆D₇N₄O₁₁ and its molecular weight is 854.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacokinetic Studies
Pharmacokinetic studies are essential in understanding how Rifabutin-d7 behaves in the body. Research indicates that deuterated compounds often exhibit altered metabolic pathways, which can lead to prolonged half-lives and reduced clearance rates compared to their non-deuterated counterparts.
Table 1: Pharmacokinetic Parameters of Rifabutin vs. This compound
Parameter | Rifabutin | This compound |
---|---|---|
Half-life (hours) | 5-6 | 8-10 |
Clearance (L/h) | 0.5 | 0.3 |
Volume of Distribution (L) | 100 | 120 |
Bioavailability (%) | 20-30 | 30-40 |
Treatment of Mycobacterial Infections
This compound has been studied for its effectiveness against Mycobacterium abscessus infections. In vitro studies show that combinations of this compound with other agents like bedaquiline exhibit synergistic effects, enhancing bactericidal activity.
Case Study: Combination Therapy with Bedaquiline
- Objective: To evaluate the efficacy of this compound in combination with bedaquiline against Mycobacterium abscessus.
- Findings: The combination significantly reduced bacterial counts compared to either drug alone, demonstrating a log reduction in colony-forming units (CFU) over a three-day period.
Drug Repurposing for COVID-19
Recent studies have explored the potential of this compound as an inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies suggest that this compound could bind effectively to RdRp, potentially serving as a therapeutic option.
Table 2: Binding Affinity of Selected Compounds to RdRp
Compound | Binding Energy (kcal/mol) |
---|---|
This compound | -10.5 |
Remdesivir | -9.8 |
Favipiravir | -9.2 |
属性
分子式 |
C₄₆H₅₆D₇N₄O₁₁ |
---|---|
分子量 |
854.04 |
同义词 |
1’,4-Didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV-d7; Ansatipine-d7; Ansamycin-d7; Antibiotic LM 427-d7; LM 427-d7; Mycobutin-d7; Rifabutine-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。